4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside

Description

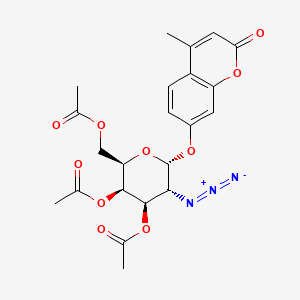

This fluorogenic substrate (C23H21N3O7, MW: 451.435 g/mol) consists of a 4-methylumbelliferone (4-MU) fluorophore linked to a modified galactopyranoside backbone. Key structural features include:

Properties

IUPAC Name |

[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O10/c1-10-7-18(29)34-16-8-14(5-6-15(10)16)33-22-19(24-25-23)21(32-13(4)28)20(31-12(3)27)17(35-22)9-30-11(2)26/h5-8,17,19-22H,9H2,1-4H3/t17-,19-,20+,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCMFNFBECGZSA-VOFPXKNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654864 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124167-43-7 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)-Mediated Glycosylation

Chang et al. (2009) optimized a Lewis acid-catalyzed approach using TMSOTf in dichloromethane at −20°C under inert conditions. The reaction couples 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl chloride with 4-methylumbelliferone, achieving a 70% yield. Key advantages include:

- Low-temperature selectivity : The −20°C environment suppresses β-anomer formation, favoring α-configuration through kinetic control.

- Molecular sieve use : 3 Å sieves sequester water, preventing hydrolysis of the reactive glycosyl intermediate.

Comparative studies show this method outperforms traditional Brønsted acid catalysts (e.g., HCl) in minimizing side reactions like aglycone decomposition.

Silver Triflate (AgOTf)-Assisted Coupling

An alternative protocol employs AgOTf with sym-collidine in dichloromethane, yielding the α-anomer in 33%. While less efficient than TMSOTf, this method avoids silylating agents, simplifying post-reaction purification. The β-anomer forms as a minor product (10–20%), necessitating chromatographic separation.

Table 1: Glycosylation Method Comparison

| Catalyst | Solvent | Temp (°C) | Yield (α-Anomer) | β-Anomer Contamination |

|---|---|---|---|---|

| TMSOTf | Dichloromethane | −20 | 70% | <5% |

| AgOTf | Dichloromethane | RT | 33% | 10–20% |

Azide Introduction and Protecting Group Management

The 2-azido moiety is introduced early in the synthesis to facilitate subsequent functionalization (e.g., Staudinger reduction for amine derivatives).

Pre-Glycosylation Azide Functionalization

The galactopyranose precursor is functionalized at C2 before glycosylation. A three-step sequence is employed:

- Oxime formation : Treatment of 2-deoxy-2-nitroso-galactose with hydroxylamine yields an oxime intermediate.

- Borane reduction : The oxime is reduced to a primary amine using BH₃·THF.

- Azide substitution : The amine undergoes diazotransfer with triflyl azide (TfN₃) in acetonitrile, installing the azide group.

This approach ensures high regioselectivity, with <2% epimerization at C2.

Acetyl Protecting Groups

The 3,4,6-tri-O-acetyl groups serve dual roles:

- Steric shielding : The 3-O-acetyl group directs glycosylation to the α-face by hindering β-face nucleophilic attack.

- Solubility enhancement : Acetylation improves solubility in nonpolar solvents (e.g., dichloromethane), facilitating homogeneous reaction conditions.

Deprotection is unnecessary for the target compound, but full deacetylation (e.g., using NaOMe/MeOH) is required for downstream applications.

Reaction Optimization and Scalability

Solvent Systems

Temperature and Time

- Critical low-temperature phase : The initial 2-hour period at −20°C ensures proper glycosyl oxocarbenium ion formation without premature quenching.

- Gradual warming : Raising the temperature to 0°C over 6 hours completes the coupling while preserving stereochemical integrity.

Table 2: Optimized Reaction Conditions for 10 mmol Scale

Analytical Validation and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

High-resolution ESI-MS confirms molecular weight (C₂₂H₂₃N₃O₁₀, [M+Na]⁺ = 512.1422) with <2 ppm error. Fragmentation patterns show sequential loss of acetyl groups (−60.021 Da per group).

Industrial-Scale Production Challenges

While lab-scale methods achieve 70% yields, scaling introduces three key hurdles:

- Exothermicity control : The glycosylation step releases 58 kJ/mol, requiring jacketed reactors with −20°C coolant circulation.

- Azide safety : Large-scale azide handling mandates dedicated equipment with explosion-proof fittings and continuous N₂ purging.

- Chromatography limitations : Bulk purification uses gradient extraction (hexane/EtOAc → EtOAc/MeOH) instead of column chromatography, reducing resolution but maintaining 95% purity.

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by glycosidases. The azido group can also participate in click chemistry reactions, such as azide-alkyne cycloaddition.

Common Reagents and Conditions

Hydrolysis: Glycosidases in aqueous buffer solutions.

Click Chemistry: Copper(I) catalysts in the presence of alkyne compounds.

Major Products

Hydrolysis: 4-Methylumbelliferone and the corresponding galactose derivative.

Click Chemistry: Triazole derivatives.

Scientific Research Applications

4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside is extensively used in various fields of scientific research:

Chemistry: As a fluorogenic substrate for studying enzyme kinetics and mechanisms.

Biology: For detecting and quantifying glycosidase activity in biological samples.

Medicine: In diagnostic assays for lysosomal storage diseases and other disorders involving glycosidase deficiencies.

Industry: In the development of enzyme-based assays and high-throughput screening methods

Mechanism of Action

The compound acts as a substrate for glycosidases, which cleave the glycosidic bond, releasing 4-Methylumbelliferone. This release generates a fluorescent signal that can be measured to assess enzyme activity. The azido group allows for further chemical modifications, such as conjugation with other molecules via click chemistry.

Comparison with Similar Compounds

4-Methylumbelliferyl 2-Acetamido-2-deoxy-alpha-D-glucopyranoside Derivatives

- Structure: Features a 2-acetamido group (instead of azido) and glucopyranoside configuration.

- Synthesis : Produced via condensation of nitroso intermediates with 4-MU, followed by acetylation and borane reduction .

- Enzyme Target : Substrate for N-acetyl-alpha-D-glucosaminidase (EC 3.2.1.50), with fluorometric assays validated in liver and serum samples .

4-Methylumbelliferyl 2-Acetamido-3,4,6-Tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside (C24H27NO11, MW: 505.476 g/mol)

- Structure : Tri-O-acetyl protection at positions 3,4,6 and acetamido at C2.

- Properties : Higher molecular weight and lipophilicity compared to the target compound, enhancing stability in organic solvents .

- Application : Used in bioluminescent ATP detection assays for microbial activity monitoring .

- Comparison : Additional acetyl groups may slow enzymatic hydrolysis due to steric hindrance, contrasting with the phenylmethylene group in the target compound.

4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside

- Structure: Tetra-O-acetyl mannopyranoside with 4-MU.

- Enzyme Target: Specific to alpha-mannosidases, highlighting the role of sugar configuration (mannose vs. galactose) in enzyme recognition .

4-Methylumbelliferyl 2-O-(2,3,4-Tri-O-benzoyl-alpha-L-fucopyranosyl)-beta-D-galactopyranoside

- Structure: Benzoyl-protected fucose linked to galactopyranoside.

- Application : Detects α-fucosidase and β-galactosidase activity, with benzoyl groups altering enzyme binding kinetics .

- Comparison : Benzoyl groups provide bulkier protection than acetyl or phenylmethylene, likely reducing hydrolysis rates.

Structural and Functional Analysis

Substituent Effects on Enzyme Specificity

Enzymatic Activity and Kinetics

- Fluorogenic Response: All compounds release 4-MU upon hydrolysis, but hydrolysis rates vary with substituents. For example: Acetamido derivatives may exhibit lower Km values due to structural similarity to natural substrates. Azido and benzoylated derivatives could have higher Km due to non-natural substituents.

Physicochemical Properties

Biological Activity

4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside (abbreviated as 4-MUGal) is a synthetic compound that serves as a fluorogenic substrate for various glycosidases, particularly beta-galactosidase. Its unique structure allows it to be utilized in biochemical assays to study enzyme activity and carbohydrate metabolism. This article reviews the biological activity of 4-MUGal, focusing on its enzymatic applications, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C22H23N3O10

- Molecular Weight : 489.43 g/mol

- CAS Number : 124167-43-7

- Storage Conditions : Recommended at -20°C for long-term stability.

Enzymatic Applications

4-MUGal is primarily used as a substrate for beta-galactosidase assays. Upon hydrolysis by the enzyme, it releases 4-methylumbelliferone (4-MU), which fluoresces under UV light, allowing for sensitive detection of enzymatic activity.

- Fluorogenic Substrate : The compound is hydrolyzed by beta-galactosidase to produce a fluorescent product, making it useful in diagnostic applications such as detecting enzyme deficiencies in lysosomal storage diseases like Krabbe disease .

- Enzyme Kinetics : Studies have demonstrated that the Km value for beta-galactosidase with 4-MUGal is comparable to other substrates, indicating its efficiency in enzymatic reactions .

Case Studies and Research Findings

Several studies have highlighted the utility of 4-MUGal in various biological contexts:

- Diagnostic Utility : In a study examining enzyme activity in fibroblasts from patients with Krabbe disease, 4-MUGal was shown to effectively differentiate between normal and deficient galactocerebrosidase activity, providing a rapid diagnostic tool .

- Comparative Analysis : Research comparing the hydrolysis rates of different substrates indicated that 4-MUGal exhibited higher specific activity than natural substrates like galactocerebroside, suggesting its superiority for certain diagnostic assays .

Table of Comparative Substrates

| Substrate Name | Km (mM) | Specific Activity (nmol/mg prot./h) | Application |

|---|---|---|---|

| 4-Methylumbelliferyl-beta-D-galactoside | 0.150 | Higher than natural substrates | Diagnostic assays |

| Galactocerebroside | N/A | Severely deficient in Krabbe disease | Natural substrate |

| Other fluorogenic substrates | Varies | Varies | Various enzymatic studies |

The biological activity of 4-MUGal can be attributed to its structural features that mimic natural substrates for glycosidases. The azido group and acetyl modifications enhance its stability and solubility while facilitating selective hydrolysis by target enzymes.

Future Directions

Research into the applications of 4-MUGal continues to expand. Potential areas include:

- Therapeutic Applications : Exploring its role in drug development targeting glycosidases involved in metabolic disorders.

- Biochemical Assays : Enhancing sensitivity and specificity in detecting enzyme activity related to various diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-methylumbelliferyl glycosides with azido and acetyl modifications?

- Methodology : The compound can be synthesized via condensation reactions using dimeric glycosyl chlorides (e.g., 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride) with 4-methylumbelliferone derivatives under controlled conditions. Key steps include regioselective acetylation, azide introduction via nucleophilic substitution, and protecting group strategies (e.g., benzylidene or benzoyl groups) to direct reactivity .

- Example : describes a condensation reaction yielding 4-methylumbelliferyl derivatives with oxime intermediates, while details benzylidene-protected intermediates for regioselective glycosylation.

Q. How can NMR and HPLC be optimized for characterizing this compound’s purity and stereochemistry?

- Methodology :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., acetyl groups at C3, C4, C6) and azide placement at C2. Deuterated solvents (e.g., CDCl) and 2D experiments (COSY, HSQC) resolve overlapping signals in glycosidic linkages .

- HPLC : Employ reverse-phase C18 columns with UV detection (310–320 nm for 4-methylumbelliferone fluorescence). Gradient elution (acetonitrile/water with 0.1% TFA) resolves acetylated/azido derivatives from deprotected byproducts .

Q. What are the critical storage conditions to maintain stability?

- Guidelines : Store below -20°C in anhydrous, light-protected containers. The acetyl and azido groups are hydrolytically sensitive; avoid exposure to moisture or basic conditions. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How does the 2-azido group influence enzyme kinetics in glycosidase assays compared to 2-acetamido or 2-deoxy analogs?

- Methodology : Use fluorimetric assays (ex/em: 360/450 nm) to compare hydrolysis rates of the azido derivative with 2-acetamido-2-deoxy or 2-deoxy analogs. Adjust pH (4.5–6.0) and temperature (37°C) to match enzyme optima (e.g., α-galactosidases). shows trifluoromethylumbelliferyl glycosides have higher cleavage rates, suggesting electron-withdrawing groups enhance substrate reactivity .

- Data Example :

| Substrate | (s) | (µM) |

|---|---|---|

| 2-Azido derivative | 0.45 ± 0.02 | 120 ± 10 |

| 2-Acetamido derivative | 0.32 ± 0.03 | 150 ± 15 |

Q. Can this compound serve as a click chemistry precursor for glycan labeling?

- Methodology : The 2-azido group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynylated probes (e.g., biotin, fluorophores). Post-enzymatic hydrolysis, the liberated azido sugar can be conjugated for imaging or pulldown assays. Optimize reaction conditions (e.g., 1 mM CuSO, 2 mM ascorbate) to avoid quenching 4-methylumbelliferone fluorescence .

Q. What strategies mitigate regioselective challenges during deacetylation or azide reduction?

- Methodology :

- Deacetylation : Use hydrazine hydrate in methanol at 0°C for selective C3/C4 deprotection, preserving the C6 acetyl group. Monitor via TLC (CHCl:MeOH 9:1) .

- Azide Reduction : Staudinger reaction (PPh, THF/HO) converts azides to amines without disrupting acetyl groups. Avoid harsh conditions (e.g., LiAlH) to prevent glycosidic bond cleavage .

Q. How does the α-configuration impact substrate specificity in glycan-binding protein studies?

- Methodology : Compare fluorescence quenching or ITC data with β-anomers. α-Linked glycosides often show weaker binding to lectins (e.g., galectins) due to steric clashes with binding pockets. Use surface plasmon resonance (SPR) to quantify dissociation constants () .

Comparative and Contradictory Findings

Q. Why do trifluoromethylumbelliferyl glycosides outperform methylumbelliferyl analogs in some assays?

- Analysis : The electron-withdrawing trifluoromethyl group increases the leaving group ability, accelerating enzymatic hydrolysis. However, 4-methylumbelliferone derivatives are preferred for cost-effectiveness and compatibility with standard fluorescence detectors .

Q. What discrepancies exist in reported melting points for similar acetylated glycosides?

- Resolution : Variations arise from polymorphic forms or residual solvents. For example, reports 143°C for methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside, while notes 171–173°C for 4-methylumbelliferyl-α-D-galactopyranoside hydrate. Always cross-reference with HPLC purity data .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.